6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one
Description
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is a bicyclic ketone featuring a dimethylamino (-N(CH₃)₂) substituent at the 6-position of the partially hydrogenated naphthalene core. This compound is synthesized via methylation of 6-amino-3,4-dihydronaphthalen-1(2H)-one, followed by structural modifications to achieve the 2(1H)-one isomer . Its dimethylamino group enhances electron density in the aromatic system, making it valuable in fluorescent probe design, such as for detecting hydrogen sulfide (H₂S) in biological systems .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-(dimethylamino)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H15NO/c1-13(2)11-5-3-10-8-12(14)6-4-9(10)7-11/h3,5,7H,4,6,8H2,1-2H3 |
InChI Key |
GPPCSZFUMGVBHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CC(=O)CC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps. One common method starts with the bromination of 4-nitro-o-xylene, followed by a Diels-Alder reaction and subsequent base hydrolysis to yield 6-nitro-2,3-naphthalenedicarboxylic acid. This intermediate is then subjected to reductive amination and dehydration to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, with modifications to optimize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the carbonyl group or adjacent positions. For example:
-
Oxidation to aromatic ketones : Treatment with strong oxidizing agents like KMnO₄ in acidic conditions converts the dihydronaphthalenone framework into a fully aromatic naphthoquinone structure.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic aqueous solution, 80°C | KMnO₄ | 6-(Dimethylamino)-1,4-naphthoquinone | ~70% |
Electrophilic Substitution
The dimethylamino group activates the aromatic ring toward electrophilic substitution. Key examples include:
-
Vilsmeier-Haack formylation : Reaction with POCl₃ and DMF introduces a formyl group at the 2-position, forming 1-chloro-6-(dimethylamino)-3,4-dihydronaphthalene-2-carbaldehyde .
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 90°C, DMF, N₂ atmosphere | POCl₃, DMF | 2-Formyl derivative | 52–58% |
Nucleophilic Reactions
The carbonyl group participates in nucleophilic additions and substitutions:
-
Enamine formation : Reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) under reflux produces enamine derivatives .
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Reflux in DMFDMA | DMFDMA | N-((Dimethylamino)methylene) derivative | 48–81% |
Condensation Reactions
The compound serves as a precursor in chalcone synthesis via Claisen-Schmidt condensation:
-
Chalcone derivatives : Reacting with substituted benzaldehydes in ethanol under acidic conditions yields benzylidene derivatives with tyrosinase inhibitory activity .
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol, acetic acid, reflux | 3,4,5-Trimethoxybenzaldehyde | 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene) | 45–81% |
Reduction Reactions
Selective reduction of the carbonyl group is achievable:
-
Ketone to alcohol : Catalytic hydrogenation with Pd/C in ethanol reduces the carbonyl to a secondary alcohol.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), ethanol, 25°C | Pd/C | 6-(Dimethylamino)-3,4-dihydronaphthalen-1-ol | ~85% |
Salt Formation
The dimethylamino group facilitates salt formation with acids:
-
Hydrochloride salt : Treatment with HCl in ethanol yields the water-soluble hydrochloride derivative .
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol, 0°C | HCl | Hydrochloride salt | >90% |
Key Mechanistic Insights
Scientific Research Applications
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalenone core can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Key Compounds :
6-Methoxy-3,4-dihydronaphthalen-2(1H)-one (): Substituent: Methoxy (-OCH₃) at position 6. Electronic Effect: Electron-donating via resonance, similar to dimethylamino but with reduced basicity. Applications: Intermediate in organic synthesis; less reactive in nucleophilic substitutions compared to dimethylamino derivatives.
5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one (): Substituents: Halogens (Cl at 5, F at 6). Electronic Effect: Electron-withdrawing, reducing ring electron density. Applications: Potential in pharmaceuticals due to enhanced stability and binding affinity.
6-Phenyl-3,4-dihydronaphthalen-1(2H)-one ():
- Substituent: Phenyl (-C₆H₅) at position 6.
- Electronic Effect: Moderately electron-withdrawing due to conjugation.
- Applications: Used in Suzuki coupling reactions to generate complex ligands.
Comparison :
The dimethylamino group in the target compound provides stronger electron donation than methoxy or halogens, enhancing fluorescence properties in probes . Halogenated derivatives prioritize stability and electrophilic reactivity .
Key Compounds :
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one ():
- Substituents: Fluoro (-F) at 6, isopropyl (-CH(CH₃)₂) at 1.
- Activity: Chiral building block for antiarrhythmic agents and agrochemicals .
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one ():
- Substituents: Bromo (-Br) at 6, methoxy (-OCH₃) at 7.
- Activity: Intermediate in anticancer molecule synthesis; bromine facilitates further functionalization .
- Substituents: Hydroxyl (-OH), methyl (-CH₃), and terpene-derived side chains.
- Activity: Anti-inflammatory and antimicrobial properties due to complex stereochemistry .
Comparison :
The dimethylamino derivative excels in probe applications due to fluorescence, while halogenated and chiral derivatives (e.g., fluoro-isopropyl) are preferred in drug synthesis for targeted bioactivity . Natural product derivatives (e.g., eremolongine C) exhibit broader biological roles but require complex syntheses .
Key Examples :
Dimethylamino Derivative: Synthesized via methylation of 6-amino precursor, achieving 79% yield .
6-Phenyl Derivative : Prepared via Suzuki-Miyaura coupling (75% yield) using phenylboronic acid .
5-Chloro-6-Fluoro Derivative : Halogenation reactions under controlled conditions .
Comparison :
The dimethylamino compound’s synthesis is straightforward but requires precise methylation. Halogenation and cross-coupling methods (e.g., Suzuki) offer versatility but depend on catalyst efficiency .
Physicochemical Properties
Biological Activity
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a naphthalene core with a dimethylamino group and a ketone functional group. Its structure can be represented as follows:
This configuration is crucial for its interaction with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies indicate that it has potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the IC50 values of this compound against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 15.3 |
| U373 | 10.8 |
These findings suggest that the compound is more effective than conventional chemotherapeutics like Doxorubicin in certain contexts .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
These results indicate potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages.
Mechanism of Action
The anti-inflammatory activity is believed to stem from the compound's ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethylamino group or the naphthalene ring can significantly influence its pharmacological properties.
Research Findings on SAR
Studies have indicated that substituents on the naphthalene ring can enhance or diminish biological activity. For instance, introducing electronegative groups tends to increase cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Q & A
Q. What are the common synthetic routes for 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one, and what critical parameters influence yield?
- Methodological Answer : A widely used approach involves Friedel-Crafts acylation to construct the dihydronaphthalenone core, followed by dimethylamination via nucleophilic substitution or reductive amination. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for acylation .
- Temperature control : Moderate temperatures (60–80°C) to avoid side reactions during amination .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance dimethylamino group incorporation .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the dimethylamino proton signals (δ ~2.8–3.2 ppm) and carbonyl carbon (δ ~205–210 ppm). Compare with structural analogs like 6-methoxy derivatives for pattern matching .
- IR : Detect C=O stretching (~1680 cm⁻¹) and N–CH₃ vibrations (~2800 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Utilize silica gel with gradients of ethyl acetate/hexane (20–50%) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
Advanced Research Questions
Q. How does the dimethylamino substituent influence enantioselective synthesis of this compound?
- Methodological Answer : The dimethylamino group enhances electron density at the carbonyl, stabilizing enolate intermediates during asymmetric phase-transfer alkylation. Chiral catalysts (e.g., quaternary ammonium salts) achieve enantiomeric excess (ee >90%) by stereoselective O-alkylation . Critical factors include:
- Catalyst loading : 5–10 mol% for optimal stereocontrol.
- Counterion effects : Tetrafluoroborate (BF₄⁻) improves solubility and reactivity .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Reproducibility checks : Validate solvent purity (e.g., anhydrous DMF) and catalyst activation (e.g., drying AlCl₃).
- In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time .
- Substituent effects : Compare yields with halogenated analogs (e.g., 6-bromo derivatives) to assess steric/electronic impacts .
Q. What mechanistic insights explain the formation of the dihydronaphthalenone core?
- Methodological Answer : The core forms via acid-catalyzed cyclization of γ,δ-unsaturated ketones. Computational studies suggest a six-membered transition state stabilized by conjugation between the carbonyl and aromatic π-system . Mechanistic deviations (e.g., radical pathways) are observed under photolytic conditions .
Q. How can data inconsistencies in spectral assignments be addressed?
- Methodological Answer :
- Cross-validate with analogs : Compare ¹³C NMR shifts of 6-hydroxy or 6-methoxy derivatives to confirm assignments .
- DFT calculations : Predict chemical shifts using density functional theory (DFT) and benchmark against experimental data .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
